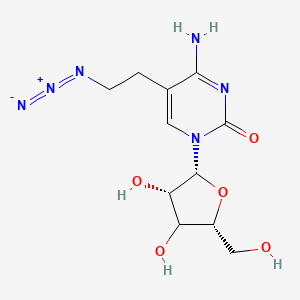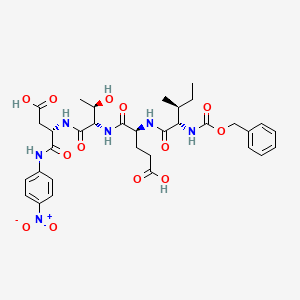
Cbz-Ile-Glu-Thr-Asp-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Ile-Glu-Thr-Asp-pNA, also known as Carbobenzoxy-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is particularly significant in the study of caspase-8, an enzyme involved in apoptosis (programmed cell death). The compound’s structure allows it to be cleaved by caspase-8, releasing p-nitroaniline, which can be quantified colorimetrically.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-Glu-Thr-Asp-pNA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Isoleucine, Glutamic acid, Threonine, and Aspartic acid) is added sequentially. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage from the resin: The completed peptide is cleaved from the resin using a reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.
Common Reagents and Conditions
Caspase-8: The enzyme responsible for cleaving the peptide.
Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.
Detection reagents:
p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.
科学的研究の応用
Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a model substrate to study enzyme kinetics and specificity.
Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.
Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.
Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.
作用機序
The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.
類似化合物との比較
Similar Compounds
Ac-Ile-Glu-Thr-Asp-pNA: Another peptide substrate for caspase-8, differing in the protecting group (acetyl instead of carbobenzoxy).
Z-Ile-Glu-Thr-Asp-pNA: Similar to Cbz-Ile-Glu-Thr-Asp-pNA but with a different protecting group (benzyloxycarbonyl).
Uniqueness
This compound is unique due to its specific protecting group, which can influence the compound’s stability and reactivity. The carbobenzoxy group provides a balance between protecting the peptide during synthesis and allowing efficient cleavage by caspase-8.
特性
分子式 |
C33H42N6O13 |
|---|---|
分子量 |
730.7 g/mol |
IUPAC名 |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1 |
InChIキー |
SGGFNVIWEQWDEP-YFMQAPAASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
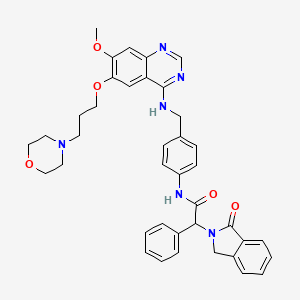
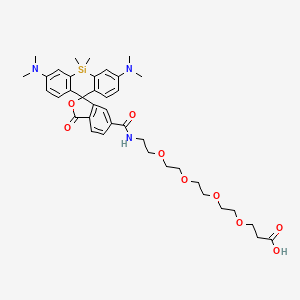
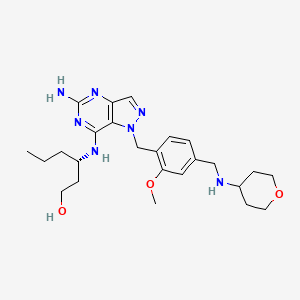
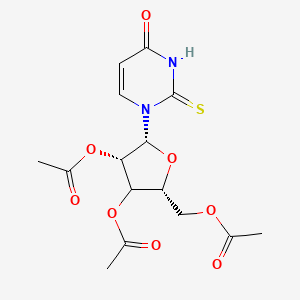
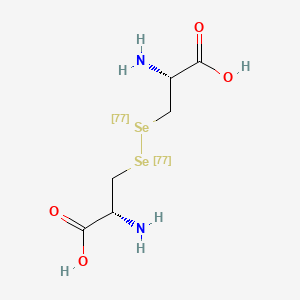
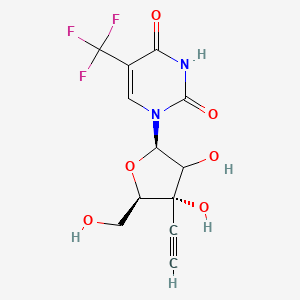
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
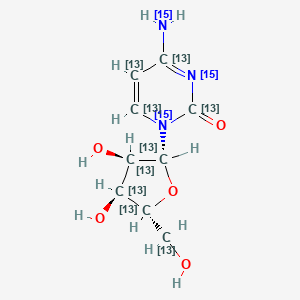

![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
